methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is an ester compound derived from benzoic acid and chromone structures. Known for its unique chemical structure, it is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate generally involves esterification reactions. One common method includes the reaction of 4,7-dimethyl-2-oxo-2H-chromene-5-ol with methyl 4-hydroxybenzoate in the presence of a suitable acid catalyst such as sulfuric acid. This reaction typically occurs under reflux conditions, ensuring the complete conversion of reactants to the ester product.
Industrial Production Methods
On an industrial scale, the production involves more robust methodologies, often incorporating continuous flow reactors to enhance the reaction efficiency and yield. Solvent selection and catalyst optimization are crucial factors to achieve the desired product purity and reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation to form corresponding carboxylic acids, though this may require strong oxidizing agents.
Reduction: Reduction reactions can convert the ester group into primary alcohols using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzoate moiety allows for electrophilic aromatic substitution, where substituents can replace hydrogen atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid under acidic conditions.
Reduction: LiAlH₄ in dry ether as a solvent.
Substitution: Halogenating agents like bromine in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Major Products
Oxidation: Produces 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoic acid.
Reduction: Produces 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzyl alcohol.
Substitution: Yields various substituted benzoate derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is significant in multiple research domains:
Chemistry: Used as an intermediate in organic synthesis, facilitating the preparation of complex molecules.
Biology: Employed in studies investigating biological activity, including enzyme inhibition.
Industry: Utilized in the manufacture of specialty chemicals and polymers.
Mechanism of Action
Molecular Targets and Pathways
This compound's mechanism of action often relates to its interaction with biological macromolecules. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate
4,7-Dimethyl-2-oxo-2H-chromen-5-yl acetate
Methyl 4-hydroxybenzoate
Uniqueness
Methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is distinguished by its dual chromone and benzoate structures, offering unique reactivity and functional versatility not found in simpler esters.
This detailed examination should offer a comprehensive understanding of this compound and its various facets in scientific research and industrial applications
Properties
IUPAC Name |
methyl 4-[(4,7-dimethyl-2-oxochromen-5-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-8-16(19-13(2)10-18(21)25-17(19)9-12)24-11-14-4-6-15(7-5-14)20(22)23-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTWGKBFUVTPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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